molecular formula C20H26N2O4S B4422383 4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine

4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine

Cat. No.: B4422383
M. Wt: 390.5 g/mol
InChI Key: MJGCELOFYUWBNL-UHFFFAOYSA-N
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Description

    Starting Materials: Piperazine and 3,4-dimethoxybenzenesulfonyl chloride.

    Reaction: The piperazine is reacted with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

  • Aromatic Substitution:

      Starting Materials: The sulfonylated piperazine and 4-methylbenzyl chloride.

      Reaction: The final step involves the reaction of the sulfonylated piperazine with 4-methylbenzyl chloride under basic conditions to yield the target compound.

  • Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine typically involves multi-step organic reactions

    • Formation of Piperazine Core:

        Starting Materials: 1,4-dichlorobutane and ammonia.

        Reaction: The reaction between 1,4-dichlorobutane and ammonia under high pressure and temperature forms piperazine.

    Chemical Reactions Analysis

    Types of Reactions: 4-[(3,4-Dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

      Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

      Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

      Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

      Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over palladium on carbon (Pd/C).

      Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).

    Major Products:

      Oxidation: Quinones and other oxidized derivatives.

      Reduction: Sulfides and other reduced forms.

      Substitution: Nitro, halo, or other substituted aromatic derivatives.

    Scientific Research Applications

    4-[(3,4-Dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

      Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

      Industry: Utilized in the development of new materials with specific chemical properties.

    Mechanism of Action

    The mechanism of action of 4-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings may facilitate binding to hydrophobic pockets in enzymes or receptors, modulating their activity.

    Molecular Targets and Pathways:

      Enzymes: Potential inhibition of enzymes involved in inflammatory pathways.

      Receptors: Possible binding to receptors involved in cell signaling, affecting cellular responses.

    Comparison with Similar Compounds

      4-[(3,4-Dimethoxyphenyl)sulfonyl]-1-(4-methylphenyl)piperazine: Lacks the 2-methyl substitution, which may affect its binding affinity and activity.

      4-[(3,4-Dimethoxyphenyl)sulfonyl]-2-methyl-1-phenylpiperazine: Lacks the 4-methyl substitution on the phenyl ring, potentially altering its pharmacological profile.

    Uniqueness: 4-[(3,4-Dimethoxyphenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored activities.

    Properties

    IUPAC Name

    4-(3,4-dimethoxyphenyl)sulfonyl-2-methyl-1-(4-methylphenyl)piperazine
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H26N2O4S/c1-15-5-7-17(8-6-15)22-12-11-21(14-16(22)2)27(23,24)18-9-10-19(25-3)20(13-18)26-4/h5-10,13,16H,11-12,14H2,1-4H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MJGCELOFYUWBNL-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H26N2O4S
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    390.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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